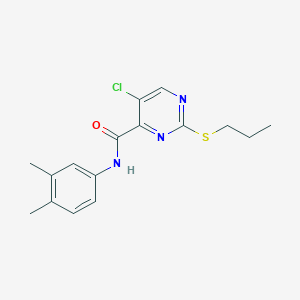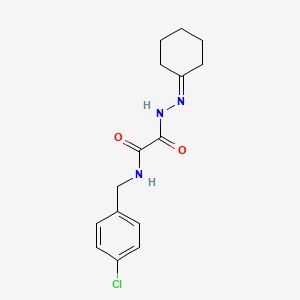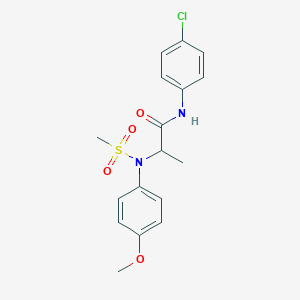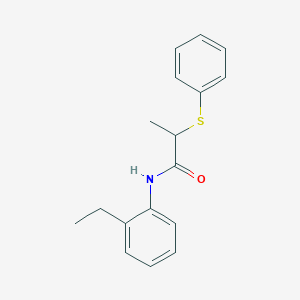![molecular formula C14H21NO2 B4975568 4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol](/img/structure/B4975568.png)
4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as DMTPA, is a phenolic amine that is used to study the biochemical and physiological effects of drugs on the human body.
作用机制
4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol acts as a ligand and binds to the target receptor, thereby modulating its activity. The binding of this compound to the receptor can activate or inhibit the downstream signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target receptor and the drug being studied. It can modulate the activity of enzymes, ion channels, and G protein-coupled receptors, leading to changes in cell signaling pathways. This compound has also been shown to affect the uptake and distribution of drugs in cells, which can impact their efficacy and toxicity.
实验室实验的优点和局限性
4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol has several advantages for lab experiments, such as its high binding affinity for receptors, its fluorescent properties, and its ability to modulate downstream signaling pathways. However, there are also some limitations to its use, such as its complex synthesis method, its potential for non-specific binding, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the use of 4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol in scientific research. One potential application is in the development of new drugs and drug delivery systems. This compound can be used as a ligand to target specific receptors and deliver drugs to the desired site of action. Another potential direction is in the study of drug resistance mechanisms and the development of new strategies to overcome them. This compound can be used to study the interactions between drugs and their targets in drug-resistant cells, which can provide insights into new treatment options. Finally, this compound can also be used in the development of new imaging techniques for the visualization of drug distribution and uptake in cells and tissues.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been used to study the biochemical and physiological effects of drugs on the human body and has several advantages for lab experiments. However, there are also some limitations to its use, and further research is needed to explore its full potential. Overall, this compound is a promising compound that has the potential to advance our understanding of drug interactions and drug delivery systems.
合成方法
The synthesis of 4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol involves the reaction between 4-hydroxybenzaldehyde and 2,2-dimethyltetrahydrofuran-3-one in the presence of a catalyst. The resulting product is then treated with ammonium acetate to form this compound. The synthesis of this compound is a complex process that requires careful handling of the reactants and precise control of reaction conditions.
科学研究应用
4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol has been used in various scientific research studies to investigate the biochemical and physiological effects of drugs on the human body. It has been used as a ligand in receptor binding assays to study the interactions between drugs and their targets. This compound has also been used as a fluorescent probe to study the distribution and uptake of drugs in cells.
属性
IUPAC Name |
4-[[(2,2-dimethyloxan-4-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)9-12(7-8-17-14)15-10-11-3-5-13(16)6-4-11/h3-6,12,15-16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWMKLSLRANGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCC2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B4975485.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4975495.png)
![methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4975507.png)




![1-benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4975540.png)
![3-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B4975547.png)

![6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4975563.png)
![(3-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4975573.png)
![methyl 3-nitro-5-({[2-(phenylthio)phenyl]amino}carbonyl)benzoate](/img/structure/B4975575.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4975576.png)
